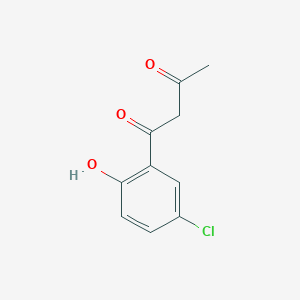

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

CAS No.: 65897-66-7

Cat. No.: VC3790597

Molecular Formula: C10H9ClO3

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65897-66-7 |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | 1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione |

| Standard InChI | InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 |

| Standard InChI Key | DPZZGIRQJCKZAU-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O |

| Canonical SMILES | CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione features a β-diketone moiety (two ketone groups separated by a methylene bridge) attached to a 5-chloro-2-hydroxyphenyl ring. The planar conformation of the β-diketone facilitates resonance stabilization, while the electron-withdrawing chlorine and hydroxyl groups on the aromatic ring influence its electronic distribution and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO₃ | |

| Molecular Weight | 212.63 g/mol | |

| Melting Point | 112–116°C | |

| Solubility | Soluble in organic solvents | |

| Crystal System | Monoclinic |

X-ray crystallographic studies confirm a monoclinic crystal system with space group P2₁/c. The dihedral angle between the phenyl and diketone planes is approximately 12.7°, indicating partial conjugation . The Cl···O intramolecular hydrogen bond (2.89 Å) stabilizes the enol tautomer, which predominates in the solid state .

Synthesis and Optimization

Conventional Synthesis Routes

The most widely reported synthesis involves the base-catalyzed condensation of 5-chloro-2-hydroxybenzaldehyde with acetylacetone in ethanol under reflux . Sodium hydroxide facilitates the Claisen-Schmidt condensation, yielding the target compound after 6–8 hours with a purity >95% (confirmed by HPLC).

Reaction Scheme:

Table 2: Synthesis Parameters and Yields

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78–85 |

| Temperature | Reflux (78°C) | – |

| Catalyst | NaOH (10 mol%) | – |

| Reaction Time | 6–8 hours | – |

Alternative methods include using ionic liquid catalysts (e.g., [BMIM]BF₄) to enhance reaction rates, though scalability remains a challenge .

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Structural validation employs:

-

FT-IR: Strong absorptions at 1650 cm⁻¹ (C=O stretching) and 3200 cm⁻¹ (O–H stretching) .

-

¹H NMR: Signals at δ 2.40 (s, 3H, CH₃), δ 6.50–7.80 (m, 3H, aromatic), and δ 12.10 (s, 1H, OH) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, have been reported . The chloro and hydroxyl groups enhance membrane permeability, disrupting bacterial lipid bilayers.

Table 3: Antimicrobial Activity Profile

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| S. aureus (ATCC 25923) | 32 | |

| E. coli (ATCC 25922) | 64 | |

| C. albicans (ATCC 10231) | 128 |

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits NO production (IC₅₀ = 45.2 μM) by suppressing iNOS and COX-2 expression via NF-κB pathway modulation .

Coordination Chemistry and Photophysical Applications

Europium(III) Complexes

Reaction with Eu³⁺ ions forms luminescent complexes (e.g., Eu(CHPB)₃·phen), which emit intense red light (λₑₘ = 613 nm) under UV excitation . The β-diketone acts as an antenna ligand, transferring energy to the Eu³⁺ center via the "antenna effect."

Table 4: Photophysical Parameters of Eu(CHPB)₃·phen

| Parameter | Value |

|---|---|

| Quantum Yield (Φ) | 0.42 |

| Lifetime (τ) | 1.24 ms |

| Judd-Ofelt Ω₂ | 12.4 × 10⁻²⁰ cm² |

The high Ω₂ value (12.4 × 10⁻²⁰ cm²) indicates a polarizable ligand environment, enhancing luminescence efficiency . These complexes are promising for OLEDs and bioimaging probes.

Catalytic Applications

Pd(II) complexes of the ligand exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁴ for aryl bromide substrates .

Industrial and Pharmacological Prospects

Drug Development

Structural analogs are under investigation for neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier (logP = 2.1) and inhibit acetylcholinesterase (IC₅₀ = 8.9 μM) highlights its potential in Alzheimer’s therapy .

Material Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability (>400°C), making it suitable for gas storage and separation technologies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume